In-Depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-5-nitrobenzene
In-Depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Fluoro-3-iodo-5-nitrobenzene, a versatile aromatic compound with applications in organic synthesis and medicinal chemistry. The information is presented to support research, development, and drug discovery activities.
Core Physical Properties
1-Fluoro-3-iodo-5-nitrobenzene is a substituted aromatic compound with the chemical formula C₆H₃FINO₂. At room temperature, it exists as a white to light yellow crystalline powder.[1] Its molecular structure, featuring a fluorine atom, an iodine atom, and a nitro group on a benzene ring, imparts a unique combination of reactivity and physical characteristics relevant to its use as a chemical intermediate.
Quantitative Physical Data
The table below summarizes the key quantitative physical properties of 1-Fluoro-3-iodo-5-nitrobenzene.
| Physical Property | Value | Units |
| Molecular Formula | C₆H₃FINO₂ | - |
| Molecular Weight | 267.00 | g/mol |
| Melting Point | 77 - 81 | °C |
| Boiling Point | 277.7 | °C at 760 mmHg |
| Density | 2.093 | g/cm³ |
| Refractive Index | 1.635 | - |
| Appearance | White to light yellow powder/crystal | - |
Note: Data for boiling point, density, and refractive index are based on a single source and should be considered as estimated values. Further experimental verification is recommended.
Qualitative Physical Properties
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Vapor Pressure: Experimental vapor pressure data for 1-Fluoro-3-iodo-5-nitrobenzene is not available. Given its relatively high boiling point, the vapor pressure at room temperature is expected to be low.
Experimental Protocols for Physical Property Determination
The following section details the standard experimental methodologies for determining the key physical properties of solid organic compounds like 1-Fluoro-3-iodo-5-nitrobenzene.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 1-Fluoro-3-iodo-5-nitrobenzene is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination (Distillation Method)
For a high-boiling-point solid, the boiling point is typically determined by distillation of the molten compound.
Methodology:
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Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the side arm of the distilling flask.
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Sample Introduction: A sufficient quantity of 1-Fluoro-3-iodo-5-nitrobenzene is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
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Heating: The flask is heated gently. As the compound melts and then boils, the vapor will rise and surround the thermometer bulb.
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Temperature Reading: The temperature is recorded when the vapor temperature is constant and droplets of condensate are forming on the thermometer bulb and dripping into the condenser. This constant temperature is the boiling point at the recorded atmospheric pressure.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer, a flask with a precise volume.
Methodology:
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Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.
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Mass of Pycnometer with Sample: A known mass of 1-Fluoro-3-iodo-5-nitrobenzene is added to the pycnometer, and the total mass is measured.
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Mass of Pycnometer with Sample and Liquid: A liquid of known density in which the sample is insoluble (e.g., a non-polar solvent) is added to the pycnometer, filling it completely. Any air bubbles are removed, and the mass is measured.
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Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is measured.
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Calculation: The volume of the solid is calculated from the mass of the displaced liquid. The density of the solid is then its mass divided by its calculated volume.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
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Sample Preparation: An excess amount of 1-Fluoro-3-iodo-5-nitrobenzene is added to a known volume of the desired solvent in a flask.
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Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3]
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Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).
Refractive Index Measurement
For a solid, the refractive index is typically measured on the molten compound or a solution.
Methodology (for molten solid):
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Sample Preparation: A small amount of 1-Fluoro-3-iodo-5-nitrobenzene is placed on the prism of a refractometer.
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Heating: The prism is heated to a temperature above the compound's melting point to obtain a clear liquid.
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Measurement: The refractive index of the molten liquid is measured at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm).
Vapor Pressure Determination (Knudsen Effusion Method)
This method is suitable for determining the low vapor pressure of solids.
Methodology:
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Sample Placement: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice.[4][5]
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High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.[4]
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Mass Loss Measurement: As the substance sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[4]
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Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound.
Caption: Workflow for determining the physical properties of a chemical compound.
